molecular formula C13H16ClF3N2O B2403810 N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride CAS No. 1713163-21-3

N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride

Cat. No.: B2403810
CAS No.: 1713163-21-3
M. Wt: 308.73
InChI Key: PAXUKKUDERPPNV-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Properties

IUPAC Name

N-piperidin-4-yl-2-(trifluoromethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)11-4-2-1-3-10(11)12(19)18-9-5-7-17-8-6-9;/h1-4,9,17H,5-8H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXUKKUDERPPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride typically involves the reaction of piperidin-4-ylamine with 2-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. The resulting product is then hydrochlorinated to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization or chromatography is employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Pharmacological Applications

1.1 Antiparasitic Activity
Recent studies have highlighted the potential of compounds similar to N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride in combating parasitic infections. For instance, analogs with similar structures have shown promising antiparasitic properties against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). These compounds demonstrated significant efficacy in vitro, with some achieving an EC50 as low as 0.001 μM, indicating their potential for further development as therapeutic agents against parasitic diseases .

1.2 Neuropharmacology
Compounds containing piperidine structures are often explored for their effects on neurotransmitter systems. This compound may interact with various receptors, particularly those involved in central nervous system functions. Research indicates that such compounds can modulate neurotransmitter pathways, making them candidates for the treatment of neurological disorders.

1.3 Cancer Research
The compound's structural characteristics also position it as a candidate for cancer research. Similar benzamide derivatives have been investigated for their ability to inhibit specific enzymes and pathways involved in tumor growth and metastasis. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability and therapeutic index .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of piperidine derivatives with trifluoromethylbenzoyl chloride under controlled conditions. Key parameters include:

  • Solvent: Dichloromethane
  • Temperature: Controlled to optimize yield
  • Reaction Time: Varies based on desired purity

This synthesis pathway is crucial for producing high-purity compounds suitable for biological testing.

Structural Characterization

The molecular structure of this compound can be represented as follows:

C(C1CCN(CC1)C(=O)C2=C(C=CC=C2F)F)(F)(F)ClC(C_1CCN(CC_1)C(=O)C_2=C(C=CC=C_2F)F)(F)(F)Cl

This structure reveals the presence of functional groups that are essential for its biological activity, including the amide bond which is crucial for receptor binding interactions.

Case Studies and Research Findings

4.1 Medicinal Chemistry Studies
A significant study evaluated a series of piperidine derivatives for their binding affinity to histamine receptors. The findings suggested that modifications to the piperidine ring could enhance selectivity and potency against specific receptor subtypes, paving the way for new therapeutic agents targeting allergic responses and other histamine-related conditions .

4.2 Antibacterial Activity
Research has also focused on the antibacterial properties of compounds related to this compound. A series of synthesized compounds exhibited moderate to strong activity against various bacterial strains, indicating potential applications in treating bacterial infections .

Data Table: Summary of Applications

Application AreaDescriptionReference
Antiparasitic ActivityEffective against Trypanosoma brucei with low EC50 values
NeuropharmacologyModulates neurotransmitter pathways; potential for CNS disorders
Cancer ResearchInhibits enzymes related to tumor growth; enhances bioavailability
Antibacterial ActivityModerate to strong activity against various bacterial strains

Mechanism of Action

The mechanism by which N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Benzamide derivatives

  • Trifluoromethyl-containing compounds

Uniqueness: N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride stands out due to its trifluoromethyl group, which enhances its chemical stability and biological activity compared to similar compounds without this group. This unique feature makes it a valuable candidate for various applications in research and industry.

Biological Activity

N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article synthesizes available research findings, highlighting the compound's biological activity, structure-activity relationships (SAR), and potential therapeutic implications.

Overview of Biological Activity

The compound has been evaluated for its antitumor properties, particularly against various cancer cell lines. Notably, a study demonstrated that derivatives of N-(piperidine-4-yl)benzamide exhibited potent activity against HepG2 hepatocellular carcinoma cells, with one derivative (compound 47) showing an IC50 value of 0.25 μM. This suggests that modifications to the piperidine and benzamide structure can enhance biological efficacy .

The mechanism by which this compound exerts its effects involves several key pathways:

  • Cell Cycle Arrest : The compound induces cell cycle arrest via a p53/p21-dependent pathway. Western blot analysis revealed that it inhibits cyclin B1 and p-Rb while enhancing the expression of p21 and p53, crucial regulators in cell cycle control .
  • Apoptosis Induction : The compound also appears to promote apoptosis in cancer cells, although specific apoptotic pathways have yet to be fully elucidated.

Structure-Activity Relationships (SAR)

The trifluoromethyl group in the compound plays a critical role in enhancing biological activity. Research indicates that the presence of this group can significantly increase the potency of compounds by improving binding affinity to target proteins. For instance, studies on FDA-approved drugs with trifluoromethyl groups have shown increased efficacy due to enhanced interactions with biological targets .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 Value (μM)Mechanism of Action
AntitumorHepG20.25Cell cycle arrest via p53/p21 pathway
Apoptosis InductionVarious Cancer LinesTBDTBD

Case Studies and Research Findings

  • Antitumor Activity : In a series of experiments, various derivatives of N-(piperidin-4-yl)benzamide were synthesized and tested for their antitumor activity. Compound 47 was identified as having the most potent effects against HepG2 cells, establishing a promising lead for further development .
  • Trifluoromethyl Group Impact : A review highlighted that compounds containing trifluoromethyl groups often exhibit improved drug-like properties, including better solubility and bioavailability, which are crucial for therapeutic efficacy .
  • Comparative Analysis : The biological activities of similar benzamide derivatives were compared, revealing that those with electron-withdrawing groups like trifluoromethyl showed superior inhibitory effects against specific targets compared to their non-fluorinated counterparts .

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